molecular formula C14H15FN2O B3163158 (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine CAS No. 883531-17-7

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine

Cat. No. B3163158
CAS RN: 883531-17-7
M. Wt: 246.28 g/mol
InChI Key: LGEJUGDOLGTEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine, also known as 4-FMPy, is a novel small molecule that has been developed as a potential therapeutic agent for a wide range of diseases. 4-FMPy is a member of the pyridin-4-ylmethyl amine family and is composed of a fluoro-methoxybenzyl group and a pyridin-4-ylmethyl amine group. It has been studied for its potential therapeutic effects due to its ability to interact with a variety of biological targets.

Scientific Research Applications

Synthesis and Binding Assays

Compounds similar to (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine have been synthesized for receptor binding assays, showing potential as ligands for dopamine receptors. For instance, the synthesis of pyrazolo[1,5-α]pyridine derivatives and their in vitro receptor binding assays demonstrate their affinity towards dopamine D4 receptors, indicating their potential for neuropharmacological applications (Li Guca, 2014).

Radiosynthesis for PET Tracers

Fluorinated derivatives, like the one described, are crucial in the development of PET tracers for mapping brain receptors. A study on the radiosynthesis of 18 F-labeled compounds reveals their use in effectively mapping dopamine D4 receptors in the brain, showcasing the compound's relevance in diagnostic imaging (W. Yongxian, 2003).

Metal Complex Formation

Research involving the condensation of similar amines with aldehydes in the presence of metal ions leads to the synthesis of Schiff base complexes. These complexes have applications in catalysis and materials science, as demonstrated by the characterization of a Zn(II) Schiff base complex, which may have implications for the development of new materials or catalytic processes (M. Rezaeivala, 2017).

Solid Phase Peptide Synthesis

The use of derivatives in the solid-phase synthesis of peptides showcases the compound's utility in biochemistry and drug development. A modified benzhydrylamine as a handle reagent for peptide amides synthesis emphasizes the compound's role in facilitating the production of complex peptides (S. Funakoshi et al., 1988).

Antioxidant and Enzyme Inhibitory Properties

The exploration of γ-pyridinyl amine derivatives for their antioxidant and acetylcholinesterase inhibitory properties highlights potential therapeutic applications. Such studies open avenues for developing new treatments for neurodegenerative diseases and oxidative stress-related conditions (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).

properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-18-14-8-12(2-3-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEJUGDOLGTEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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